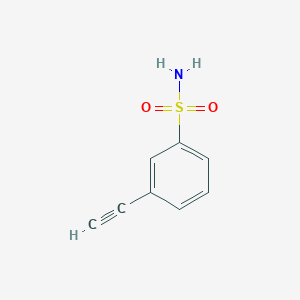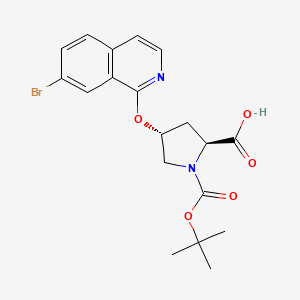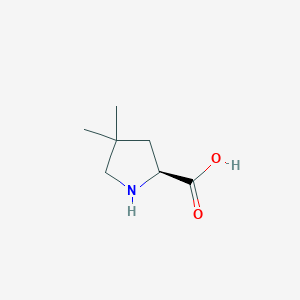
(S)-4,4-二甲基吡咯烷-2-羧酸
描述
Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. They are widely present in nature and play essential roles in many biological processes . Pyrrolidines are a class of organic compounds that contain a five-membered nitrogen-containing ring. They are part of many bioactive molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . For “(S)-4,4-dimethylpyrrolidine-2-carboxylic acid”, its structure would include a carboxylic acid group attached to a pyrrolidine ring, which is further substituted with two methyl groups .Chemical Reactions Analysis
Carboxylic acids and pyrrolidines can undergo a variety of chemical reactions. Carboxylic acids, for example, can react with bases to form salts, with alcohols to form esters, and can be reduced to alcohols . Pyrrolidines can participate in reactions such as N-alkylation and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, acidity or basicity, and reactivity. These properties are determined by the compound’s molecular structure and can be predicted using various computational methods .科学研究应用
羧酸对生物催化剂的抑制作用
羧酸,包括类似于(S)-4,4-二甲基吡咯烷-2-羧酸的衍生物,已知在低于期望产量和滴定度的浓度下抑制微生物生物催化剂。这种抑制作用对像大肠杆菌和酿酒酵母这样的微生物影响显著,源于对细胞膜的损害和内部pH值的降低。了解这些机制有助于开发用于工业应用的强大微生物菌株,突显了羧酸在生物催化研究中的重要性(Jarboe et al., 2013)。
羧酸的液-液萃取
通过发酵途径生产有机酸导致了对利用液-液萃取(LLX)从水相流中回收羧酸的兴趣重新增加。对于羧酸的LLX溶剂开发研究集中在新型溶剂如离子液体和传统溶剂系统的改进上。这项工作对于回收用作生物基塑料和其他工业化学品前体的宝贵羧酸至关重要,展示了羧酸在推动绿色化学和可持续工业过程中的作用(Sprakel & Schuur, 2019)。
与生物系统的相互作用
研究探讨了羧酸与生物系统的相互作用,研究了它们对微生物和人类细胞的影响。这些相互作用可以影响生物重要分子的电子系统,影响其与生物靶标的反应性和相互作用。这类研究揭示了羧酸及其衍生物的潜在治疗和毒理学影响(Lewandowski et al., 2005)。
安全和危害
未来方向
属性
IUPAC Name |
(2S)-4,4-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNWSJQJILLEBS-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](NC1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901008660 | |
| Record name | 4,4-Dimethylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901008660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid | |
CAS RN |
891183-50-9 | |
| Record name | 4,4-Dimethylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901008660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

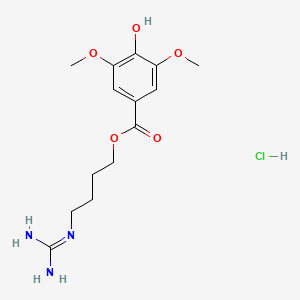
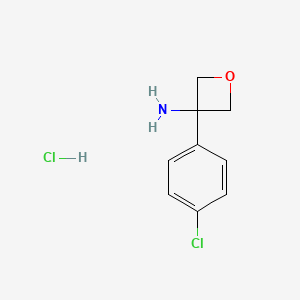
![8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1394161.png)
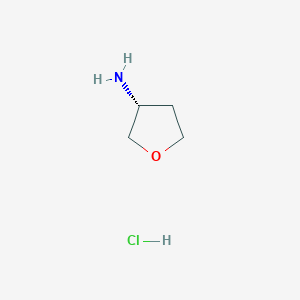
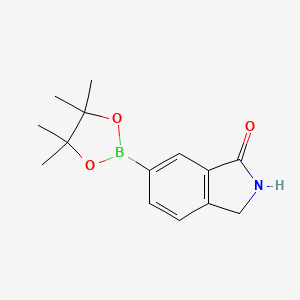
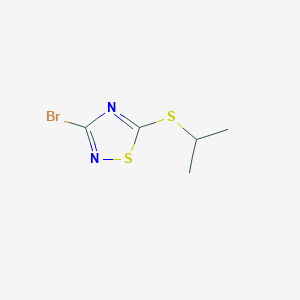
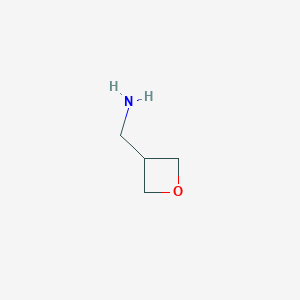
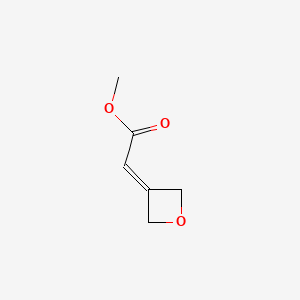
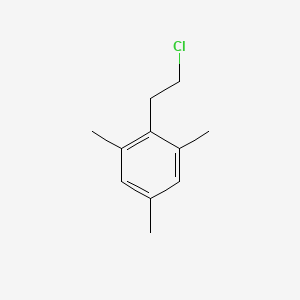
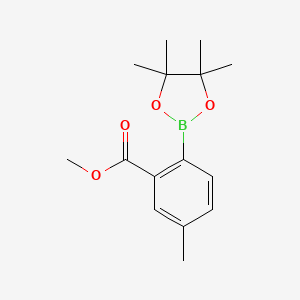
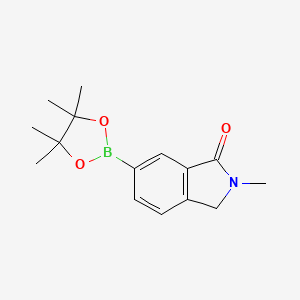
![3-Ethynylimidazo[1,2-b]pyridazine](/img/structure/B1394175.png)
